

Unveiling the Performance of AMOZ ELISA Kits for Food Safety Analysis

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Compound of Interest

Compound Name: AMOZ-CH-acid

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A Comparative Guide for Researchers and Drug Development Professionals

The illegal use of the nitrofurantoin antibiotic furaltadone in food-producing animals remains a global concern due to the potential carcinogenic effects of its residues. Its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a stable marker for detecting furaltadone abuse. Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a crucial screening tool for AMOZ in various food matrices, offering a high-throughput and cost-effective alternative to confirmatory methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of commercially available AMOZ ELISA kits, supported by experimental data, to aid researchers in selecting the most suitable assay for their food analysis needs.

Performance Comparison of Commercial AMOZ ELISA Kits

The selection of an appropriate AMOZ ELISA kit is paramount for accurate and reliable screening. Key performance indicators include the limit of detection (LOD), recovery rates in different food matrices, and cross-reactivity with other nitrofurantoin metabolites. The following tables summarize the performance data of several commercial AMOZ ELISA kits based on available validation studies and product information.

Kit Manufacturer/ Distributor	Food Matrix	Limit of Detection (LOD)	Recovery Rate (%)	Reference
R-Biopharm (RIDASCREEN®)	Fish Muscle	0.2 ng/g	98 - 114%	[1][2]
R-Biopharm (RIDASCREEN®)	Shrimp	approx. 30 ng/kg	Not Specified	[3]
R-Biopharm (RIDASCREEN®)	Meat (Bovine)	approx. 40 ng/kg	Not Specified	[3]
R-Biopharm (RIDASCREEN®)	Poultry (Chicken)	approx. 40 ng/kg	Not Specified	[3]
Elabscience	Muscle, Liver, Egg	0.1 ppb	80% ± 25%	
Elabscience	Honey, Milk	0.1 ppb	75% ± 15%	
Assay Genie	Muscle, Liver, Honey, Milk, Egg	0.1 ppb	Not Specified	
Biopanda Reagents	Meat, Seafood, Honey	0.04 ppb	70 - 120%	
EuroProxima	Various	Not Specified	Not Specified	
Randox Food Diagnostics	Prawn/Shrimp	0.08 ppb	Not Specified	

Table 1: Comparison of Limits of Detection and Recovery Rates of Commercial AMOZ ELISA Kits.

Kit Manufacturer/ Distributor	Cross- Reactivity with AOZ (%)	Cross- Reactivity with AHD (%)	Cross- Reactivity with SEM (%)	Reference
Elabscience	< 0.1%	< 0.1%	< 0.1%	
Assay Genie	< 0.1%	< 0.1%	< 0.1%	
Biorex Food Diagnostics	Extremely Low	Extremely Low	Extremely Low	

Table 2: Cross-Reactivity of Commercial AMOZ ELISA Kits with Other Nitrofurans Metabolites.

ELISA vs. LC-MS/MS: A Comparative Overview

While ELISA is a powerful screening tool, LC-MS/MS is considered the gold standard for confirmation of nitrofurans residues. Studies have shown a high correlation between the results obtained from AMOZ ELISA kits and LC-MS/MS, validating the use of ELISA for initial screening. However, it is important to understand the distinct advantages and limitations of each technique.

Feature	ELISA	LC-MS/MS
Principle	Immunoassay based on antibody-antigen recognition	Chromatographic separation followed by mass spectrometric detection
Throughput	High (suitable for large sample numbers)	Lower (more time-consuming per sample)
Cost	Relatively low cost per sample	High initial investment and operational costs
Sensitivity	Generally high, with LODs in the low ppb range	Very high, often with lower detection limits than ELISA
Specificity	Can be subject to cross-reactivity	Highly specific and provides structural confirmation
Application	Screening of large numbers of samples	Confirmation of positive screening results and quantitative analysis

Table 3: Comparison of ELISA and LC-MS/MS for AMOZ Analysis.

Experimental Protocols

Accurate and reproducible results are contingent on the meticulous execution of experimental protocols. Below are generalized methodologies for sample preparation and the competitive ELISA procedure for AMOZ analysis. It is crucial to refer to the specific instructions provided with each commercial kit.

Sample Preparation

The objective of sample preparation is to extract AMOZ from the food matrix and convert it to a derivatized form (NP-AMOZ) that can be detected by the ELISA.

- Homogenization: A representative sample of the food matrix (e.g., muscle, liver, honey) is homogenized to ensure uniformity.

- **Hydrolysis:** The homogenized sample is subjected to acidic hydrolysis (e.g., with HCl) to release the protein-bound AMOZ metabolites.
- **Derivatization:** The released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ. This step is often carried out overnight at 37°C.
- **Neutralization and Extraction:** The pH of the solution is adjusted, and the NP-AMOZ is extracted into an organic solvent such as ethyl acetate.
- **Evaporation and Reconstitution:** The organic solvent is evaporated, and the residue is reconstituted in a buffer solution suitable for the ELISA.

Competitive ELISA Workflow

The majority of commercial AMOZ ELISA kits are based on the principle of competitive immunoassay.

Caption: Competitive ELISA workflow for AMOZ detection.

Detailed Steps of the Competitive ELISA Procedure:

- **Coating:** The wells of a microtiter plate are pre-coated with anti-AMOZ antibodies.
- **Competition:** The prepared sample extract (containing unknown amounts of NP-AMOZ) and a fixed amount of enzyme-conjugated AMOZ (AMOZ-HRP) are added to the wells. They compete for binding to the limited number of antibody sites.
- **Incubation:** The plate is incubated to allow the binding reaction to reach equilibrium.
- **Washing:** Unbound reagents are removed by washing the plate.
- **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme bound to the plate converts the substrate into a colored product.
- **Stopping the Reaction:** A stop solution is added to terminate the enzymatic reaction and stabilize the color.

- **Signal Detection:** The absorbance of the color is measured using a microplate reader at a specific wavelength (typically 450 nm). The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

Conclusion

AMOZ ELISA kits are invaluable tools for the rapid screening of furaltadone residues in a wide range of food products. The performance of commercial kits varies in terms of their limits of detection, recovery rates, and cross-reactivity. This guide highlights the importance of carefully evaluating these parameters in the context of the specific food matrix being analyzed and the regulatory requirements. While ELISA provides a reliable and high-throughput screening method, it is essential to confirm any positive results using a confirmatory technique such as LC-MS/MS to ensure food safety and compliance. Researchers and drug development professionals should consult the detailed protocols and validation reports provided by the kit manufacturers to make an informed decision and achieve accurate and defensible results.

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